molecular formula C21H14O3 B12807910 9,10-Phenanthrenediol, monobenzoate CAS No. 39559-48-3

9,10-Phenanthrenediol, monobenzoate

Cat. No.: B12807910
CAS No.: 39559-48-3
M. Wt: 314.3 g/mol
InChI Key: FXVNMUNYTZMPQM-UHFFFAOYSA-N
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Description

9,10-Phenanthrenediol, monobenzoate is an organic compound derived from phenanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two hydroxyl groups at the 9 and 10 positions of the phenanthrene ring, with one of these hydroxyl groups esterified with a benzoate group. The molecular structure of this compound is significant in various chemical and biological research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Phenanthrenediol, monobenzoate typically involves the reduction of phenanthrenequinone to 9,10-Phenanthrenediol, followed by esterification with benzoic acid. One common method involves the use of lithium aluminum hydride (LiAlH4) as a reducing agent in an anhydrous ether solution to convert phenanthrenequinone to 9,10-Phenanthrenediol . The resulting diol is then reacted with benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the monobenzoate ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, alternative reducing agents and esterification methods may be employed to optimize the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

9,10-Phenanthrenediol, monobenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The benzoate group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Acylation reactions typically involve acyl chlorides and a base such as pyridine.

Major Products Formed

    Oxidation: Phenanthrenequinone derivatives.

    Reduction: Dihydro-9,10-phenanthrenediol derivatives.

    Substitution: Various acylated phenanthrenediol derivatives.

Scientific Research Applications

9,10-Phenanthrenediol, monobenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9,10-Phenanthrenediol, monobenzoate involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. In biological systems, it may modulate the activity of enzymes and receptors, leading to its observed biological effects . The benzoate group can also enhance the compound’s lipophilicity, affecting its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    9,10-Phenanthrenediol: Lacks the benzoate group, making it less lipophilic.

    Phenanthrenequinone: An oxidized form of phenanthrene with different reactivity and biological properties.

    Dihydro-9,10-phenanthrenediol: A reduced form with distinct chemical and biological characteristics.

Uniqueness

9,10-Phenanthrenediol, monobenzoate is unique due to the presence of both hydroxyl and benzoate groups, which confer distinct chemical reactivity and biological activity. The benzoate group enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological systems.

Properties

CAS No.

39559-48-3

Molecular Formula

C21H14O3

Molecular Weight

314.3 g/mol

IUPAC Name

(10-hydroxyphenanthren-9-yl) benzoate

InChI

InChI=1S/C21H14O3/c22-19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)20(19)24-21(23)14-8-2-1-3-9-14/h1-13,22H

InChI Key

FXVNMUNYTZMPQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C4=CC=CC=C42)O

Origin of Product

United States

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